3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
3-Cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one (hereafter referred to as the target compound) is a tricyclic alkaloid derivative featuring a methanopyridodiazocine core fused with a cinnamoyl substituent. This scaffold shares structural homology with cytisine [(1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one], a well-studied nicotinic acetylcholine receptor (nAChR) ligand used in smoking cessation therapy .
Properties
IUPAC Name |
11-[(E)-3-phenylprop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(10-9-15-5-2-1-3-6-15)21-12-16-11-17(14-21)18-7-4-8-20(24)22(18)13-16/h1-10,16-17H,11-14H2/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDMXAOZVANHKY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multi-step organic reactions. Commonly, a cycloaddition reaction is utilized to form the heterocyclic core, followed by functionalization steps to introduce the cinnamoyl group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimization of reaction conditions to maximize yield and minimize by-products. The process may involve catalysis, high-pressure systems, and purification steps such as chromatography to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its fully saturated form.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups on the heterocyclic ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, alkyl or aryl groups under appropriate catalysts.
Major Products: The major products of these reactions are typically derivatives with altered functional groups, which can then be further studied for their properties and applications.
Scientific Research Applications
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one finds use in various scientific research domains:
Chemistry: : As a reagent in the study of reaction mechanisms and synthesis of other complex molecules.
Biology: : For exploring its potential as a bioactive compound, particularly in enzyme inhibition or as a molecular probe.
Medicine: : Investigated for potential therapeutic applications, such as antimicrobial, antifungal, or anti-inflammatory activities.
Industry: : Used in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one depends on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or DNA, influencing biochemical pathways.
Pathways Involved: : In therapeutic contexts, it might inhibit key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituent groups attached to the methanopyridodiazocine core. Key examples include:
Table 1: Structural Analogs and Substituent Variations
*Calculated based on formula C21H19N2O2.
Physicochemical Properties
- Lipophilicity : The cinnamoyl group in the target compound increases logP compared to cytisine (logP ~0.88 for cytisine vs. estimated ~2.5 for the target compound) .
- Solubility : LP 3134’s ethoxy and benzohydrazide groups improve aqueous solubility relative to brominated or adamantyl derivatives .
- Thermal Stability : Adamantyl and aromatic substituents (e.g., cinnamoyl) may enhance thermal stability, as seen in high-melting-point derivatives like Compound 24 (m.p. 193–194°C) .
Biological Activity
3-Cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 232.29 g/mol. The presence of the cinnamoyl group is significant for its interaction with biological targets.
Antimicrobial Properties
Recent studies have shown that derivatives of cinnamic acid exhibit notable antimicrobial activities. In particular, compounds synthesized from cinnamic acid have demonstrated efficacy against various pathogens:
- Antibacterial Activity : The compound has shown substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. In vitro tests revealed inhibition zones ranging from 12 to 15 mm when tested against this bacterium .
- Antifungal Activity : Additionally, the compound exhibited antifungal properties against Candida albicans, with inhibition zones measuring between 11 and 14 mm .
The antimicrobial activity is primarily attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit fungal growth. The cinnamoyl moiety enhances the lipophilicity of the molecule, allowing better penetration through cell membranes.
Study on Cinnamoyl Derivatives
In a study focused on synthesizing cinnamoyl derivatives from metronidazole and memantine, it was found that these derivatives displayed significant biological activities compared to their parent compounds. The synthesis involved chlorination followed by esterification or amidation processes. The resulting compounds were rigorously tested for their antibacterial and antifungal properties .
Comparative Analysis Table
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 3-Cinnamoyl derivative | 12 - 15 (against S. aureus) | 11 - 14 (against C. albicans) |
| Metronidazole | Negligible | Negligible |
| Memantine | Negligible | Negligible |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-cinnamoyl derivatives of methanopyridodiazocinones?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of cinnamoyl chloride with a preformed methanopyridodiazocinone core. One-pot strategies (e.g., sequential cyclization and functionalization) are employed under controlled conditions (e.g., anhydrous DMF at 80–100°C with K₂CO₃ as a base) . Characterization relies on H/C NMR to confirm regioselectivity and HRMS for molecular weight validation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- H NMR : Assigns proton environments (e.g., cinnamoyl olefinic protons at δ 6.5–7.5 ppm, bridged NH signals at δ 3.0–4.0 ppm) .
- HRMS : Validates molecular formula (e.g., observed [M+H]⁺ vs. theoretical mass within ±2 ppm error) .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH bands .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GBZ 2.1-2007 workplace safety standards for airborne chemicals, including fume hood use and PPE (gloves, lab coats). Waste disposal should adhere to OECD guidelines for heterocyclic amines .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms (e.g., AFIR) identify energetically favorable pathways. ICReDD’s workflow integrates computational screening (e.g., solvent polarity, temperature) with experimental validation to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For HRMS discrepancies (±5 ppm), recalibrate instrumentation or verify isotopic patterns. Computational NMR prediction tools (e.g., ACD/Labs) can benchmark experimental shifts against theoretical models .
Q. How can researchers design derivatives to enhance biological activity while maintaining structural stability?
- Methodological Answer : Use scaffold-hopping approaches to modify the cinnamoyl moiety (e.g., fluorination at para positions for metabolic stability) or the diazocine ring (e.g., introducing electron-withdrawing groups). Stability assays (e.g., pH-dependent degradation studies) guide functional group selection .
Q. What role do membrane technologies play in purifying this compound from reaction mixtures?
- Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) separate the target compound from smaller byproducts. Solvent-resistant membranes (e.g., polyimide) enable continuous-flow purification, reducing solvent waste. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Data Contradiction Analysis
Q. How to address inconsistent reaction yields reported in literature for similar heterocycles?
- Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Implement Schlenk-line techniques for moisture-sensitive steps. Use design of experiments (DoE) to statistically isolate critical factors (e.g., catalyst loading, temperature) .
Q. Why do computational models sometimes fail to predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Models may overlook solvent effects or non-covalent interactions (e.g., π-stacking of the cinnamoyl group). Refine calculations using implicit solvent models (e.g., SMD) or hybrid QM/MM approaches. Experimental kinetic studies (e.g., stopped-flow UV-Vis) provide empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
